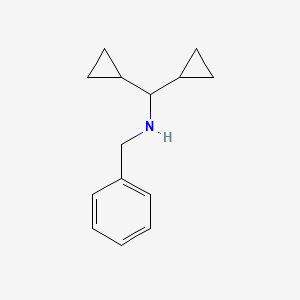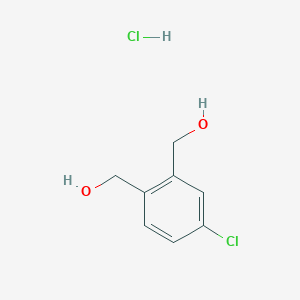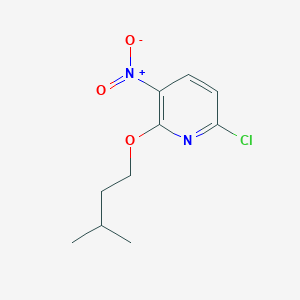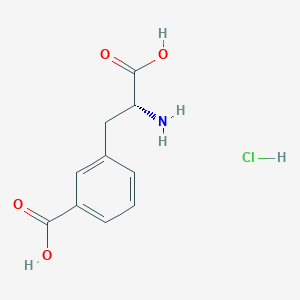
N-benzyl-1,1-dicyclopropylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,1-dicyclopropylmethanamine: is an organic compound with the molecular formula C14H19N . It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a methanamine group substituted with two cyclopropyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,1-dicyclopropylmethanamine typically involves the reaction of benzylamine with cyclopropylmethanamine under specific conditions. One common method includes the use of a catalytic hydrogenation process where benzylamine and cyclopropylmethanamine are reacted in the presence of a hydrogenation catalyst such as Raney nickel . The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1,1-dicyclopropylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-1,1-dicyclopropylmethanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-benzyl-1,1-dicyclopropylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl rings contribute to its stability and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
- N-benzyl-1-cyclopropylmethanamine
- N-benzyl-N-methyl-1-phenylmethanamine
- 1-benzyl-1H-triazole derivatives
Comparison: N-benzyl-1,1-dicyclopropylmethanamine is unique due to the presence of two cyclopropyl rings, which impart distinct steric and electronic properties compared to similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-benzyl-1,1-dicyclopropylmethanamine |
InChI |
InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14(12-6-7-12)13-8-9-13/h1-5,12-15H,6-10H2 |
InChI Key |
VSVGWTNFCXMOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)





![1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236221.png)
![Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B15236225.png)

